molecular formula C8H12N2O2S B13646354 2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde

2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde

Katalognummer: B13646354
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: QXOSVXYHEVLACK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds

Vorbereitungsmethoden

The synthesis of 2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Eigenschaften

Molekularformel

C8H12N2O2S

Molekulargewicht

200.26 g/mol

IUPAC-Name

2-[2-methoxyethyl(methyl)amino]-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H12N2O2S/c1-10(3-4-12-2)8-9-5-7(6-11)13-8/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

QXOSVXYHEVLACK-UHFFFAOYSA-N

Kanonische SMILES

CN(CCOC)C1=NC=C(S1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.